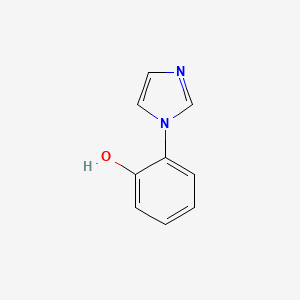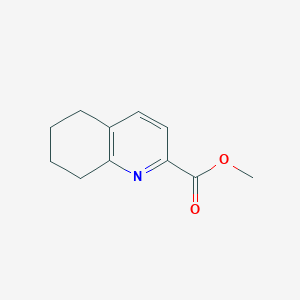
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
描述
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a derivative of piperidine and is known for its unique structural features, which include four methyl groups attached to the piperidine ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in the presence of acetic or sulfuric acid. This reaction yields 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxyl radicals.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitroxyl radicals.
Reduction: 2,2,6,6-tetramethylpiperidine.
Substitution: Substituted piperidine derivatives.
科学研究应用
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of nitroxyl radicals.
Biology: Studied for its potential neuroprotective effects and its role in inhibiting certain enzymes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the stabilization of polymers and as an intermediate in the production of various chemical compounds
作用机制
The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its ability to form nitroxyl radicals upon oxidation. These radicals can interact with various molecular targets, including enzymes and cellular components, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to penetrate biological membranes and exert its effects at the molecular level .
相似化合物的比较
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the hydrochloride group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidone: A ketone derivative of piperidine.
Comparison: 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and reactivity in certain chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in various research applications .
属性
IUPAC Name |
2,2,6,6-tetramethyl-1,3-dihydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h5-6,10H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPCYQSAXQGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(N1)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143350 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-71-6 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxaspiro[4.5]dec-2-ene](/img/structure/B3044765.png)
![1-Oxaspiro[4.5]dec-3-ene](/img/structure/B3044766.png)






![N-[Phenyl(trimethylsilyl)methyl]acetamide](/img/structure/B3044779.png)

![Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-](/img/structure/B3044782.png)

![5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole](/img/structure/B3044785.png)

